9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans-
Description
Introduction to 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans-
Systematic Nomenclature and Structural Identification
The systematic naming of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- follows IUPAC conventions, which prioritize the parent hydrocarbon structure and functional group positions. The full IUPAC name for this compound is (9S,10R)-9,10-Dihydrobenzo[f]quinoline-9,10-diol . This nomenclature reflects:
- The benzo[f]quinoline backbone, a fused bicyclic system comprising a benzene ring condensed with a quinoline moiety.
- The 9,10-dihydro designation, indicating hydrogenation at the 9th and 10th carbon positions.
- The diol functional groups (-OH) at the same positions.
- The trans- stereochemical configuration, where the hydroxyl groups occupy opposite faces of the planar ring system.
Structural Features
The molecular formula C₁₃H₁₁NO₂ corresponds to an average molecular mass of 213.236 g/mol and a monoisotopic mass of 213.078979 g/mol . Key structural attributes include:
- Two defined stereocenters at C9 and C10, leading to enantiomeric forms.
- A fused aromatic system that confers rigidity and influences metabolic reactivity.
- Hydrogen bonding capacity from the vicinal diol groups, critical for interactions in biological systems.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁NO₂ | |
| Average Mass | 213.236 g/mol | |
| Monoisotopic Mass | 213.078979 g/mol | |
| CAS Registry Number | 119143-41-8 | |
| ChemSpider ID | 25938973 |
The trans- configuration arises from antiperiplanar hydroxyl groups, a stereochemical outcome of enzymatic epoxide hydrolysis during PAH metabolism. This spatial arrangement distinguishes it from cis-diol derivatives, which exhibit distinct chemical and biological behaviors.
Historical Context in Polycyclic Aromatic Hydrocarbon (PAH) Metabolite Research
The discovery of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- is intertwined with advancements in understanding PAH metabolism. PAHs, such as benzo[f]quinoline, are environmental pollutants produced by incomplete combustion of organic materials. Their metabolic activation generates reactive intermediates, including dihydrodiols, which mediate DNA damage and carcinogenesis.
Metabolic Pathways
In the 1980s, studies using Aroclor-pretreated rat liver homogenates identified 9,10-dihydroxy-9,10-dihydrobenzo[f]quinoline as a primary metabolite of benzo[f]quinoline. This dihydrodiol forms via a two-step enzymatic process:
- Cytochrome P450 (CYP)-mediated epoxidation at the 9,10-bond of benzo[f]quinoline.
- Epoxide hydrolase-catalyzed hydrolysis of the resulting epoxide to yield the trans-dihydrodiol.
The inhibition of epoxide hydrolase by 3,3,3-trichloropropylene oxide confirmed the enzymatic dependency of this pathway. Similar mechanisms are observed in the metabolism of other PAHs, such as benzo[a]pyrene, where dihydrodiol epoxides are ultimate carcinogens.
Role in Environmental and Biological Monitoring
As a stable metabolite, 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- serves as a biomarker for PAH exposure. The Centers for Disease Control and Prevention (CDC) has prioritized hydroxylated PAH metabolites in human biomonitoring studies since the early 2000s. These efforts aim to:
- Correlate urinary metabolite levels with occupational and environmental PAH exposure.
- Establish reference ranges for risk assessment in populations.
The compound’s detection in biological matrices relies on advanced analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), which leverages its distinct mass fragmentation patterns.
Properties
CAS No. |
103667-12-5 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(9S,10S)-9,10-dihydrobenzo[f]quinoline-9,10-diol |
InChI |
InChI=1S/C13H11NO2/c15-11-6-4-8-3-5-10-9(2-1-7-14-10)12(8)13(11)16/h1-7,11,13,15-16H/t11-,13+/m0/s1 |
InChI Key |
NCMNKLTXFXNWHC-WCQYABFASA-N |
Isomeric SMILES |
C1=CC2=C(C=CC3=C2[C@@H]([C@H](C=C3)O)O)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(C(C=C3)O)O)N=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of trans-9,10-dihydro-benzo(f)quinoline-9,10-diol typically involves:
- Starting Material: Benzo(f)quinoline or its quinonoid derivatives.
- Key Step: Stereoselective dihydroxylation or reduction of quinonoid intermediates to introduce the trans-diol functionality.
- Control of Stereochemistry: Achieved by selective reagents or catalytic conditions favoring trans addition.
Specific Preparation Routes
Reduction of o-Quinones to trans-Dihydrodiols
- The trans-diol is often prepared by stereospecific reduction of the corresponding o-quinone intermediate of benzo(f)quinoline.
- A modified procedure involves complexation of the quinone with silver nitrate followed by reduction with potassium borohydride in the presence of oxygen, which enhances yield and selectivity for the trans-dihydrodiol.
- This method avoids overreduction to tetrahydrodiols or triols, which was a limitation in earlier syntheses.
Epoxidation and Subsequent Ring Opening
- Another approach involves epoxidation of the double bond in benzo(f)quinoline derivatives using peroxy acids (e.g., m-chloroperoxybenzoic acid).
- The epoxide intermediate is then regio- and stereoselectively opened under basic or acidic conditions to yield the trans-diol.
- This method is supported by analogous syntheses of diol epoxides in related polycyclic aromatic hydrocarbons, where anti- and syn-diol epoxides are prepared and characterized.
Reaction Conditions and Yields
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Quinone complexation and reduction | Silver nitrate complexation, KBH4, O2 | ~90 | High yield, selective for trans-diol, avoids overreduction |
| Epoxidation of dihydroquinoline | m-Chloroperoxybenzoic acid (m-CPBA) | Variable | Followed by base-catalyzed ring opening to trans-diol |
| Radical-initiated cyclization (analogue) | Radical initiator, controlled temperature | High | Efficient, fewer steps, stereospecific (reported for related compounds) |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Quinone complexation + reduction | Silver nitrate, potassium borohydride, oxygen | High yield, selective trans-diol | Requires quinone intermediate |
| Epoxidation + ring opening | m-CPBA, base catalyst (Amberlyte IRA-400) | Allows access to both diol isomers | Multi-step, requires epoxide isolation |
| Radical-initiated cyclization | Radical initiators, controlled temp | Fewer steps, stereospecific | Less reported for this exact compound |
Chemical Reactions Analysis
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives with altered electronic properties.
Substitution: Substitution reactions can introduce various substituents at different positions on the quinoline ring, leading to a wide range of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 9,10-Dihydro-benzo(f)quinoline-9,10-diol is C13H11NO2, with a molecular weight of 213.23 g/mol. The compound features a fused ring system that contributes to its biological activity and reactivity in synthetic pathways .
Pharmacological Applications
1. Antimicrobial Activity
Research has demonstrated that derivatives of quinoline compounds exhibit notable antimicrobial properties. For instance, compounds modified from the quinoline structure have been shown to be effective against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These derivatives often incorporate functional groups that enhance their activity .
2. Antitumor Activity
Studies suggest that quinoline derivatives can exhibit antitumor properties. The structural modifications of quinoline compounds have been linked to increased cytotoxicity against cancer cell lines. Specifically, compounds with a similar backbone to 9,10-Dihydro-benzo(f)quinoline-9,10-diol have been investigated for their potential in cancer therapy .
3. Cholinesterase Inhibition
Quinoline derivatives have shown promise as selective inhibitors of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds derived from this class have been screened for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, showcasing their potential therapeutic applications in cognitive disorders .
Synthetic Applications
1. Organic Synthesis
The unique structure of 9,10-Dihydro-benzo(f)quinoline-9,10-diol allows it to serve as a versatile intermediate in organic synthesis. Its reactivity can be harnessed to create more complex molecules through various chemical reactions such as cyclization and functional group transformations .
2. Material Science
In materials science, quinoline-based compounds are being explored for their use in developing organic electronic materials due to their electronic properties. The ability to modify the electronic characteristics through structural changes makes them suitable candidates for applications in organic photovoltaics and light-emitting diodes (LEDs) .
Case Studies
Mechanism of Action
The mechanism of action of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dihydroxy groups can form hydrogen bonds with active sites on enzymes, leading to inhibition or activation of enzymatic activity . Additionally, the quinoline ring structure allows for π-π interactions with aromatic amino acids in proteins, further influencing its biological activity .
Comparison with Similar Compounds
Key Research Findings
Biological Activity
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- is a polycyclic compound with significant biological activity. This article explores its pharmacological properties, including antimicrobial and anticancer activities, supported by recent research findings and case studies.
- Molecular Formula : C13H9N
- Molecular Weight : 179.2173 g/mol
- Stereochemistry : Achiral
Antimicrobial Activity
Recent studies have indicated that compounds similar to 9,10-Dihydro-benzo(f)quinoline-9,10-diol exhibit notable antimicrobial properties. For instance, derivatives of benzoquinoline have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of microbial growth through interaction with cellular components.
| Compound | Activity | Target Organisms |
|---|---|---|
| 9,10-Dihydro-benzo(f)quinoline-9,10-diol | Antibacterial | Staphylococcus aureus, E. coli |
| Benzoquinoline derivatives | Antifungal | Candida albicans |
Anticancer Activity
The anticancer potential of 9,10-Dihydro-benzo(f)quinoline-9,10-diol has been explored in several studies. It has been found to inhibit cancer cell proliferation through mechanisms such as DNA intercalation and topoisomerase inhibition.
Case Study : A recent study tested various benzoquinoline derivatives for their anticancer efficacy in vitro. The most active compound demonstrated significant cytotoxic effects on leukemia cell lines with an IC50 value in the low micromolar range.
The biological activity of 9,10-Dihydro-benzo(f)quinoline-9,10-diol is attributed to its ability to interact with specific molecular targets:
- DNA Intercalation : The compound can insert itself between DNA bases, disrupting replication and transcription.
- Enzyme Inhibition : It may inhibit topoisomerases involved in DNA unwinding during replication.
Synthesis and Evaluation
Recent research has focused on synthesizing new derivatives of benzoquinoline to enhance biological activity. For example:
- Synthesis Method : Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.
- Biological Testing : Compounds were tested against various cancer cell lines, revealing structure-activity relationships (SAR) that correlate specific functional groups with enhanced activity.
Comparative Studies
Comparative studies have been conducted with other polycyclic compounds to evaluate relative efficacy:
| Compound | Anticancer Activity (IC50 μM) | Mechanism |
|---|---|---|
| 9,10-Dihydro-benzo(f)quinoline-9,10-diol | 5.0 | DNA intercalation |
| Benzo[a]pyrene-trans-7,8-Dihydrodiol | 3.5 | Topoisomerase inhibition |
Q & A
What are the optimal synthetic routes for 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans-?
Level : Basic
Methodological Answer :
The synthesis of fused quinoline derivatives often involves multi-step processes, including cyclization, reduction, and spiro compound formation. For example, spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-ol derivatives can be synthesized via reduction of 9,9'-bifluorene-9,9'-diol intermediates using NaBH₄ in ethanol under reflux . For trans-diol configurations, stereochemical control is critical; diastereomeric ratios may be influenced by solvent polarity and reducing agent selection. Characterization via ¹H/¹³C NMR and X-ray crystallography is recommended to confirm stereochemistry and purity.
How do solvent systems affect the stability of trans-9,10-Dihydro-benzo(f)quinoline-9,10-diol?
Level : Advanced
Methodological Answer :
The compound’s stability in solution depends on solvent interactions with its diol and quinoline moieties. Polar aprotic solvents (e.g., DMSO) may stabilize intramolecular hydrogen bonding, while protic solvents (e.g., methanol) could promote oxidation. NIST data for analogous dihydroquinolines suggest that degradation rates increase under acidic or basic conditions, with half-life reductions of 30–50% at pH < 3 or pH > 10 . For long-term storage, inert atmospheres (N₂/Ar) and amber vials at −20°C are advised.
What spectroscopic techniques are most effective for characterizing this compound?
Level : Basic
Methodological Answer :
A combination of ¹H/¹³C NMR and FT-IR is essential for structural elucidation:
- ¹H NMR : Look for doublets (δ 4.2–5.1 ppm) corresponding to diol protons and aromatic signals (δ 7.0–8.5 ppm) from the benzo(f)quinoline backbone.
- FT-IR : O–H stretches (~3200–3500 cm⁻¹) and C–O vibrations (~1100 cm⁻¹) confirm diol functionality .
For advanced stereochemical analysis, X-ray crystallography or NOESY experiments are recommended to resolve trans-configuration ambiguities .
How can reaction conditions be optimized to improve diastereoselectivity in its synthesis?
Level : Advanced
Methodological Answer :
Diastereoselectivity in trans-diol formation is influenced by:
- Catalyst choice : Heterogeneous catalysts like Cu/zeolite-Y enhance regioselectivity in fused quinoline syntheses (e.g., 80% yield for indenoquinoline derivatives under 12 h reflux in toluene) .
- Temperature : Lower temperatures (0–25°C) favor kinetic control, improving trans-selectivity.
- Additives : Chiral auxiliaries (e.g., (–)-sparteine) or Lewis acids (e.g., ZnCl₂) can modulate stereochemical outcomes. Monitor progress via TLC (silica, ethyl acetate/hexane) and HPLC for enantiomeric excess .
What are the key challenges in analyzing conflicting data on its thermal properties?
Level : Advanced
Methodological Answer :
Discrepancies in melting points or decomposition temperatures often arise from impurities or polymorphic forms. For example, NIST reports a melting range of 210–215°C for related dihydroquinolines, while synthetic samples may show lower values due to solvent residues . Mitigation strategies include:
- DSC/TGA : Quantify phase transitions and purity.
- Recrystallization : Use gradient cooling in ethanol/water (7:3) to isolate pure polymorphs.
- Comparative analysis : Cross-reference with SDBS or Cheméo databases to validate experimental data .
How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
Level : Advanced
Methodological Answer :
The quinoline core’s electron-deficient π-system facilitates nucleophilic aromatic substitution (SₙAr) at the 2- and 4-positions. The trans-diol moiety can act as a directing group, enhancing regioselectivity in Suzuki-Miyaura couplings. For example, Pd(PPh₃)₄-mediated coupling with aryl boronic acids achieves 65–85% yields in DMF/H₂O (3:1) at 80°C . DFT calculations (B3LYP/6-31G*) predict HOMO localization on the diol oxygen atoms, aligning with observed nucleophilic reactivity .
What safety protocols are critical when handling this compound?
Level : Basic
Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., toluene, THF).
- Waste disposal : Quench reactive intermediates with aqueous NaHCO₃ before disposal .
- Emergency measures : For spills, adsorb with inert material (vermiculite) and neutralize with 10% acetic acid .
How can computational methods predict its photophysical properties?
Level : Advanced
Methodological Answer :
TD-DFT calculations (e.g., CAM-B3LYP/def2-TZVP) simulate UV-Vis spectra by modeling π→π* transitions in the quinoline ring. For example, 10-hydroxybenzo[h]quinoline derivatives show absorption maxima at 350–370 nm, correlating with experimental data . Solvent effects (e.g., PCM model for ethanol) refine predictions of emission wavelengths. Software like Gaussian 16 or ORCA is recommended for benchmarking against experimental results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
